An In-depth Technical Guide to the Mechanism of Action of Imidazolidin-4-one Derivatives
An In-depth Technical Guide to the Mechanism of Action of Imidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Imidazolidin-4-one Bioactivity
The imidazolidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the specific molecule, 3-Benzylimidazolidin-4-one hydrochloride, has not been the subject of extensive mechanistic studies, the broader class of imidazolidin-4-one derivatives has demonstrated significant therapeutic potential, particularly in the realms of oncology and infectious diseases.[1][2][3][4] This guide, therefore, will provide an in-depth exploration of the known mechanisms of action of various imidazolidin-4-one derivatives, offering a robust framework for understanding the potential bioactivity of novel analogues such as 3-Benzylimidazolidin-4-one hydrochloride. By examining the established pathways and experimental methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to advance the study of this promising class of compounds.
Part 1: Anticancer Mechanisms of Imidazolidin-4-one Derivatives: Induction of ROS-Dependent Apoptosis
A prominent mechanism of action for several anticancer imidazolidin-4-one derivatives is the induction of programmed cell death, or apoptosis, through the generation of reactive oxygen species (ROS).[5][6] A notable example is a novel 4-imidazolidinone derivative, referred to in the literature as compound 9r, which has shown significant efficacy in colorectal cancer cell lines.[5][7]
The proposed mechanism centers on the ability of these compounds to disrupt the redox balance within cancer cells, leading to an accumulation of ROS.[5][6] This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[8][9][10] Activated JNK can then trigger the mitochondrial apoptotic cascade, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[9][11][12]
Signaling Pathway: ROS-Dependent, JNK-Mediated Apoptosis
Caption: Experimental Workflow for Investigating ROS-Dependent Apoptosis.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay) [13]
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Objective: To determine the cytotoxic effect of the imidazolidin-4-one derivative on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
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2. Apoptosis Assay (Annexin V/Propidium Iodide Staining) [13]
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Objective: To quantify the percentage of apoptotic and necrotic cells.
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Methodology:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
3. ROS Detection Assay (DCFH-DA Staining) [14][15]
-
Objective: To measure the intracellular accumulation of ROS.
-
Methodology:
-
Treat cells with the test compound for a specified duration.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
4. Western Blot Analysis for JNK Activation
-
Objective: To detect the phosphorylation and activation of JNK.
-
Methodology:
-
Treat cells with the test compound and lyse the cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against phospho-JNK and total JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
5. Validation with a ROS Scavenger (N-acetylcysteine - NAC) [5][7]
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Objective: To confirm the role of ROS in the observed apoptosis.
-
Methodology:
-
Pre-treat the cells with NAC for 1-2 hours before adding the test compound.
-
Perform the cell viability, apoptosis, and JNK activation assays as described above.
-
A reversal of the apoptotic effects and JNK activation in the presence of NAC would confirm the ROS-dependent mechanism.
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Part 2: Antibacterial Mechanisms of Imidazolidin-4-one Derivatives: Bacterial Membrane Disruption
Certain derivatives of the imidazolidin-4-one scaffold, particularly bis-cyclic structures, have demonstrated potent and broad-spectrum antibacterial activity. [16]The primary mechanism of action for these compounds is the disruption of bacterial cell membranes, a mode of action analogous to that of host defense peptides (HDPs). [16]This mechanism is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways. [16] The proposed mechanism involves the electrostatic interaction of the positively charged imidazolidin-4-one derivatives with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane depolarization, increased permeability, and ultimately, cell lysis.
Process of Bacterial Membrane Disruption
Caption: Mechanism of Bacterial Membrane Disruption.
Experimental Protocols for Assessing Antibacterial Activity and Membrane Integrity
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays [17][18]
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Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
-
Methodology:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation.
-
2. Membrane Permeability Assay (SYTOX Green Staining) [19]
-
Objective: To assess the extent of membrane damage by measuring the uptake of a membrane-impermeable dye.
-
Methodology:
-
Treat a bacterial suspension with the test compound.
-
Add SYTOX Green dye to the suspension.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.
-
3. Membrane Depolarization Assay
-
Objective: To measure changes in the bacterial membrane potential.
-
Methodology:
-
Load bacterial cells with a membrane potential-sensitive dye, such as DiSC3(5).
-
Treat the cells with the test compound.
-
Monitor the fluorescence of the dye. Depolarization of the membrane will cause the dye to be released from the membrane, resulting in an increase in fluorescence.
-
Part 3: Other Potential Mechanisms and Therapeutic Applications
The versatility of the imidazolidin-4-one scaffold allows for its application in targeting various other biological processes.
-
Enzyme Inhibition: Certain imidazolidin-4-one derivatives have been identified as inhibitors of specific enzymes. For instance, some derivatives have shown inhibitory activity against fatty acid amide hydrolase (FAAH), suggesting potential applications in pain and inflammation management. [20][21]Others have demonstrated inhibition of α-glucosidase and α-amylase, indicating a potential role in the treatment of diabetes. [22]
-
Chemosensitization: Imidazolidine-4-one derivatives have been investigated for their ability to enhance the efficacy of existing antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the inhibition of bacterial defense mechanisms, such as penicillin-binding proteins (PBPs).
Part 4: Synthesis of Imidazolidin-4-one Derivatives
The synthesis of imidazolidin-4-one derivatives can be achieved through various synthetic routes. A common method involves the cyclization of an α-amino amide with an aldehyde or ketone. [23][24][25]For the specific case of 3-benzylimidazolidin-4-one, a plausible synthetic approach would involve the reaction of N-benzyl-2-aminoacetamide with formaldehyde. [23]The versatility of these synthetic methods allows for the introduction of a wide range of substituents at different positions of the imidazolidin-4-one ring, enabling the fine-tuning of their biological activities. [23][26]
Part 5: Conclusion and Future Directions
The imidazolidin-4-one scaffold represents a promising platform for the development of novel therapeutic agents with diverse mechanisms of action. The ability of its derivatives to induce ROS-dependent apoptosis in cancer cells and disrupt bacterial membranes highlights their potential in oncology and infectious disease research. While the specific mechanism of action for 3-Benzylimidazolidin-4-one hydrochloride remains to be elucidated, the insights gained from studying its structural analogues provide a strong foundation for future investigations.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to optimize the potency and selectivity of these compounds.
-
Elucidation of specific molecular targets: To move beyond phenotypic observations and identify the precise proteins or pathways with which these compounds interact.
-
In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.
By pursuing these avenues of research, the full therapeutic potential of the imidazolidin-4-one class of compounds can be realized, potentially leading to the development of new and effective treatments for a range of diseases.
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